molecular formula C19H13NO7 B10866772 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B10866772
M. Wt: 367.3 g/mol
InChI Key: KIALPEODSYRDCB-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features both a chromene and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Nitration and Methylation: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group. Methylation can be achieved using methyl iodide in the presence of a base.

    Esterification: The final step involves esterification, where the chromene carboxylic acid reacts with the nitrophenyl oxoethyl group in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) for hydrolysis reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The chromene moiety is known for its antioxidant and anti-inflammatory properties, while the nitrophenyl group can be modified to enhance biological activity.

Industry

In materials science, this compound can be used in the development of new polymers and materials with specific properties, such as improved thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the chromene moiety can interact with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the nitro group, which may reduce its reactivity and potential biological activity.

    2-(4-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the methyl group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the nitro and methyl groups in 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate makes it unique, providing a balance of reactivity and stability

Properties

Molecular Formula

C19H13NO7

Molecular Weight

367.3 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate

InChI

InChI=1S/C19H13NO7/c1-11-6-7-12(9-15(11)20(24)25)16(21)10-26-18(22)14-8-13-4-2-3-5-17(13)27-19(14)23/h2-9H,10H2,1H3

InChI Key

KIALPEODSYRDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-]

Origin of Product

United States

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